molecular formula C21H17FN2O4S2 B2881838 (3Z)-1-[(4-fluorophenyl)methyl]-3-{[(3-methoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894680-86-5

(3Z)-1-[(4-fluorophenyl)methyl]-3-{[(3-methoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2881838
CAS No.: 894680-86-5
M. Wt: 444.5
InChI Key: DBIGAMCSYCEOHR-UNOMPAQXSA-N
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Description

(3Z)-1-[(4-fluorophenyl)methyl]-3-{[(3-methoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a useful research compound. Its molecular formula is C21H17FN2O4S2 and its molecular weight is 444.5. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

One study focused on the synthesis and characterization of new zinc phthalocyanine compounds substituted with Schiff base derivatives, showcasing their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photosensitization mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Molecular and Electronic Analysis

Another study conducted molecular, electronic, nonlinear optical, and spectroscopic analysis on heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. The research provided insights into the geometric parameters, electronic properties, and spectroscopic characteristics, which are important for understanding the compound's potential applications in material science and electronic devices (Beytur & Avinca, 2021).

Electroluminescent Device Applications

Research on Zn(II)-chelated complexes based on benzothiazole derivatives, including those with functional groups such as methoxy, demonstrated their potential in producing white-light emission for electroluminescent devices. The study highlights the importance of excited-state intramolecular proton transfer (ESIPT) and its influence on the emission properties of these complexes, indicating their potential use in organic light-emitting diodes (OLEDs) (Roh et al., 2009).

Mechanism of Action

Target of Action

The compound, also known as Ohtuvayre, is a first-in-class selective dual inhibitor of the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre interacts with its targets, PDE3 and PDE4, by binding to their active sites, thereby inhibiting their activity . This inhibition leads to an increase in the intracellular levels of cyclic nucleotides, resulting in bronchodilation and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to the relaxation of smooth muscle in the airways, resulting in bronchodilation . Additionally, the anti-inflammatory effects are likely due to the inhibition of inflammatory cell recruitment and cytokine production, which are mediated by cyclic nucleotides .

Result of Action

The combined bronchodilator and anti-inflammatory effects of Ohtuvayre make it a promising treatment for chronic obstructive pulmonary disease (COPD) . By relaxing the airway smooth muscle and reducing inflammation, Ohtuvayre can potentially alleviate the symptoms of COPD, such as breathlessness and persistent coughing .

Action Environment

The action, efficacy, and stability of Ohtuvayre can be influenced by various environmental factors. For instance, the compound is delivered directly to the lungs through a standard jet nebulizer , which means that factors such as the patient’s breathing pattern and the performance of the nebulizer can affect the compound’s action. Additionally, the compound’s stability could be affected by storage conditions, such as temperature and humidity.

Properties

IUPAC Name

(3Z)-1-[(4-fluorophenyl)methyl]-3-[(3-methoxyanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4S2/c1-28-17-4-2-3-16(11-17)23-12-19-20(25)21-18(9-10-29-21)24(30(19,26)27)13-14-5-7-15(22)8-6-14/h2-12,23H,13H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIGAMCSYCEOHR-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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